

Investigating Mitochondrial Permeability Transition with ER-000444793: A Technical Guide

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Compound of Interest

Compound Name: ER-000444793

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **ER-000444793**, a potent and novel inhibitor of the mitochondrial permeability transition pore (mPTP). It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this compound in studies investigating mitochondrial-mediated cell death and related pathologies. This document details the mechanism of action of **ER-000444793**, presents key quantitative data, outlines experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Introduction to ER-000444793

ER-000444793, with the chemical name N-(2-benzylphenyl)-2-oxo-1H-quinoline-4-carboxamide, is a small molecule inhibitor of the mitochondrial permeability transition pore (mPTP)[1]. The opening of the mPTP is a critical event in various forms of cell death, including necrosis and apoptosis, and is implicated in a range of pathologies such as ischemia-reperfusion injury, neurodegenerative diseases, and some cancers[2][3]. Persistent opening of the mPTP leads to the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, mitochondrial swelling, and the release of pro-apoptotic factors[2][3].

A key feature of **ER-000444793** is its mechanism of action, which is independent of Cyclophilin D (CypD), a well-known regulator of the mPTP and the target of the classical mPTP inhibitor, Cyclosporin A (CsA)[1][4]. This independence makes **ER-000444793** a valuable tool for

dissecting the molecular components and regulatory mechanisms of the mPTP that are not reliant on CypD.

Quantitative Data Summary

The inhibitory activity of **ER-000444793** on the mPTP has been quantified through various in vitro assays. The following tables summarize the key quantitative data for **ER-000444793** in comparison to the standard inhibitor, Cyclosporin A (CsA).

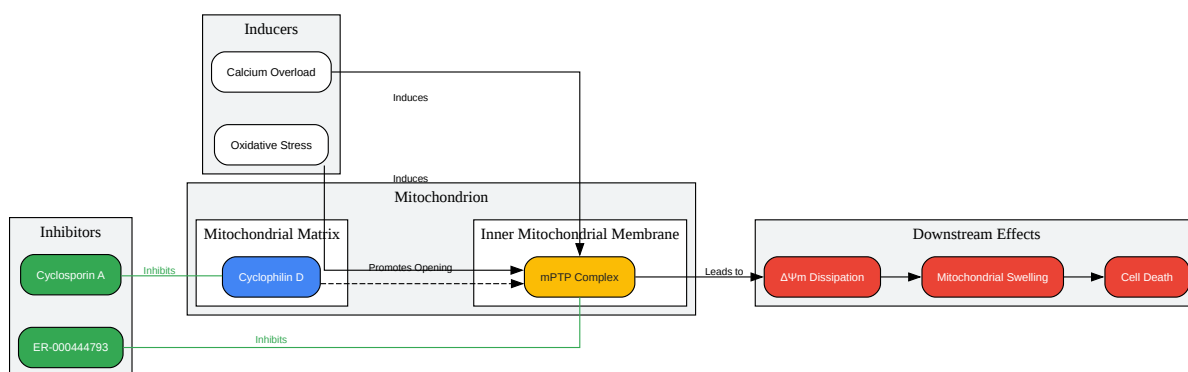
Compound	Assay	Parameter	Value	Reference
ER-000444793	Ca ²⁺ -induced mPTP opening	IC ₅₀	2.8 μ M	[4]
ER-000444793	CsA/CypD HTRF Assay	Effect on CsA displacement	No effect up to 50 μ M	[4]
Cyclosporin A (CsA)	CsA/CypD HTRF Assay	IC ₅₀ for CsA displacement	23 nM	[4]
Sanglifehrin A (SfA)	CsA/CypD HTRF Assay	IC ₅₀ for CsA displacement	5 nM	[4]

Table 1: Inhibitory Potency of **ER-000444793** and Reference Compounds.

Mechanism of Action and Signaling Pathway

ER-000444793 acts as a direct inhibitor of the mPTP, preventing its opening in response to high levels of intramitochondrial Ca²⁺. Unlike CsA, which inhibits the mPTP by binding to CypD and preventing its interaction with other pore components, **ER-000444793**'s mechanism is independent of CypD inhibition[1][4]. This was confirmed by the lack of displacement of a fluorescently labeled CsA probe from recombinant human CypD in the presence of high concentrations of **ER-000444793**[4]. The precise molecular target of **ER-000444793** within the mPTP complex remains to be elucidated.

The currently understood signaling pathway leading to mPTP opening and its inhibition by **ER-000444793** is depicted below.



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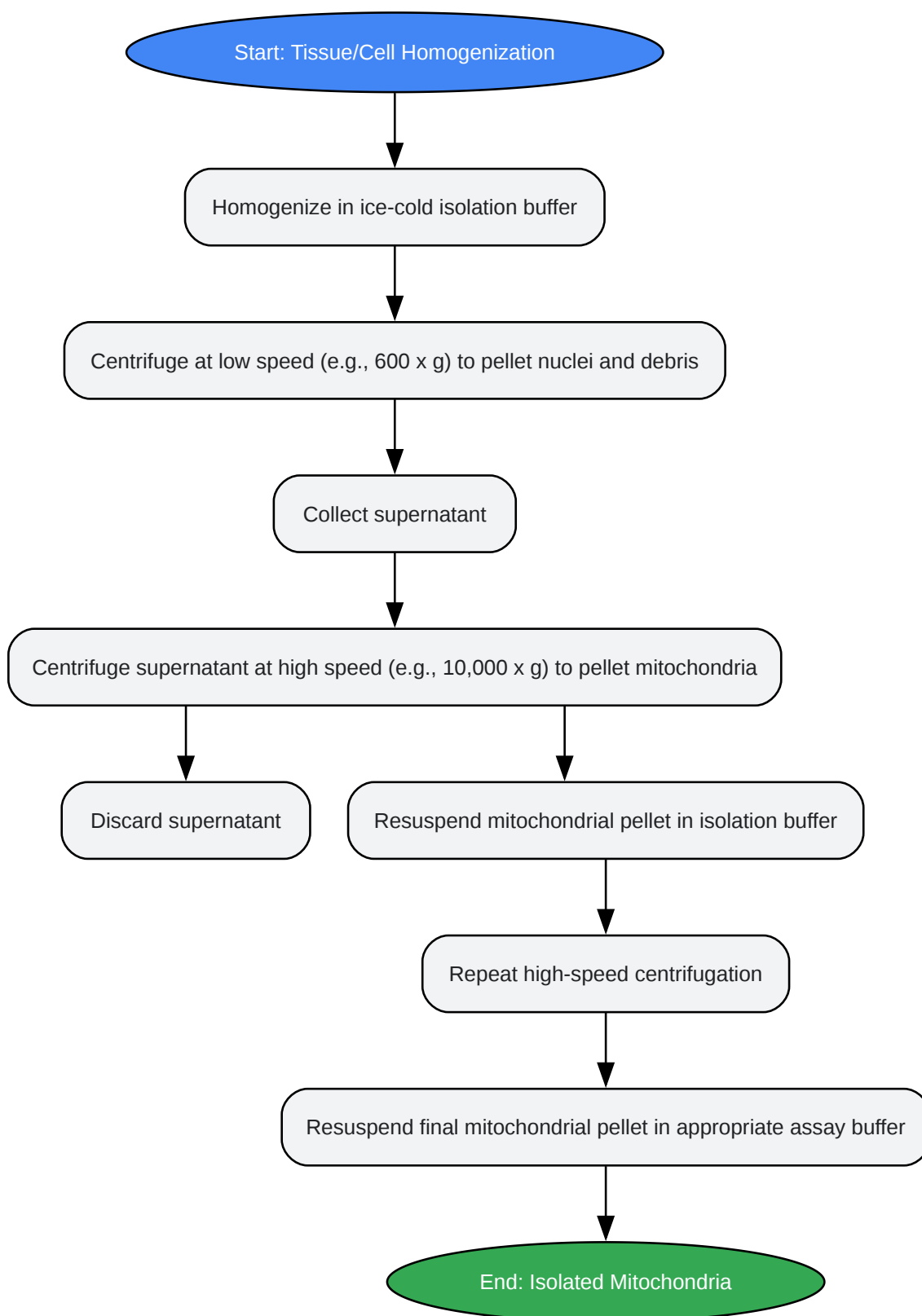
Caption: Signaling pathway of mPTP induction and inhibition.

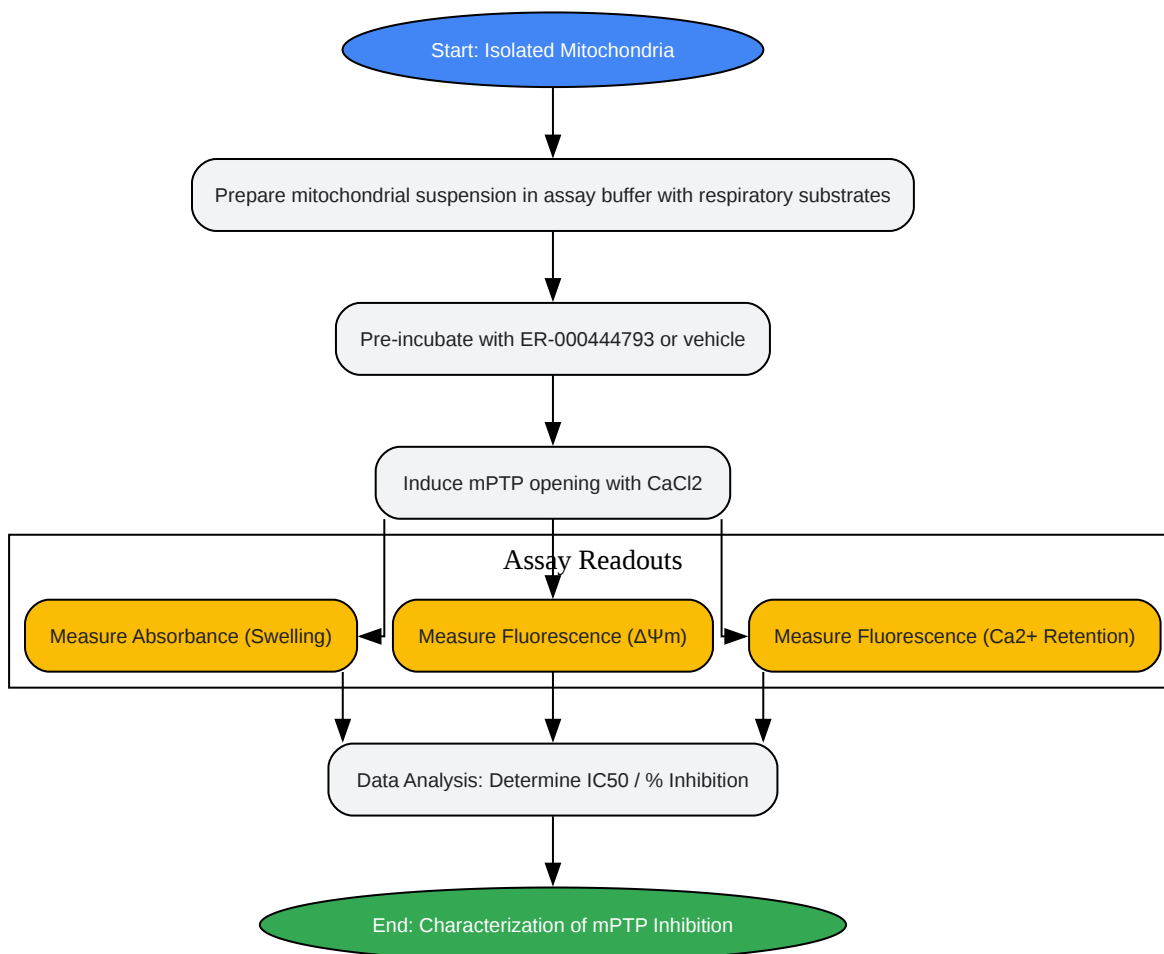
Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the inhibitory effect of **ER-000444793** on the mPTP. These protocols are based on the methods described in the scientific literature[1][5].

Isolation of Mitochondria

A generic protocol for isolating mitochondria from tissues (e.g., rat liver) or cultured cells is provided below. Specific modifications may be required depending on the starting material[5].





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